Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28BNO4/c1-17(2,3)23-16(22)21-11-10-13-8-9-14(12-15(13)21)20-24-18(4,5)19(6,7)25-20/h8-9,12H,10-11H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJZARVRVXOYNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCN3C(=O)OC(C)(C)C)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Borylation of Indoline
Direct electrophilic borylation of indoline using BH₃·THF and pinacol is theoretically feasible but suffers from poor regioselectivity and competing amine-borane adduct formation. This method is less practical compared to the Miyaura approach.
Late-Stage Boc Protection
Introducing the Boc group after borylation risks boronate ester degradation under basic conditions. Early protection, as outlined in Section 2, is preferred to avoid side reactions.
Characterization and Quality Control
The final product is characterized by:
-
¹H NMR (400 MHz, CDCl₃): δ 1.34 (s, 12H, Bpin), 1.48 (s, 9H, Boc), 3.15 (t, 2H, CH₂), 4.40 (t, 2H, CH₂), 6.75 (d, 1H, Ar), 7.25 (s, 1H, Ar).
Industrial-Scale Considerations
Scaling the synthesis requires addressing:
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the boronic ester group is replaced by other nucleophiles.
Oxidation and Reduction: It can participate in oxidation reactions to form boronic acids and reduction reactions to yield alcohols.
Cross-Coupling Reactions: The most notable reaction is the Suzuki-Miyaura cross-coupling, where it reacts with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Acids: Formed through oxidation reactions.
Alcohols: Formed through reduction reactions.
Scientific Research Applications
Chemical Synthesis
a. Boron Chemistry
The compound contains a boron moiety that is integral to its function in synthetic organic chemistry. It can serve as a boron source in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds. This reaction is widely used to synthesize complex organic molecules from simpler ones .
b. Indoline Derivatives
Indoline derivatives are known for their biological activity and can be synthesized using this compound as a precursor. The tert-butyl group enhances the solubility of indoline derivatives in organic solvents, facilitating their use in various chemical reactions .
Pharmaceutical Applications
a. Drug Development
The unique structural features of tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate make it a candidate for drug development. Its derivatives have shown potential as anti-cancer agents and in treating neurological disorders due to their ability to modulate biological pathways .
b. Targeted Delivery Systems
The compound can be utilized in the design of targeted drug delivery systems. By modifying its structure or conjugating it with other molecules, researchers can enhance the specificity and efficacy of drug delivery to specific tissues or cells .
Material Science
a. Polymer Chemistry
This compound can be incorporated into polymer matrices to improve mechanical properties or introduce specific functionalities. Its boron content can enhance the thermal stability and chemical resistance of polymers .
b. Sensor Development
Due to its unique electronic properties, this compound can be used in the fabrication of sensors for detecting environmental pollutants or biological markers .
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate primarily involves its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group interacts with palladium catalysts to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl halide, followed by reductive elimination to form the biaryl product .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs, highlighting differences in core heterocycles, substituent positions, and physicochemical properties:
Key Comparative Insights :
Core Heterocycle Differences :
- Indoline : Partially saturated structure enhances conformational flexibility but reduces aromaticity compared to indole/indazole. This impacts π-stacking interactions in drug-receptor binding .
- Indole/Indazole : Fully aromatic cores exhibit stronger electronic conjugation, favoring applications in optoelectronics or as kinase inhibitor scaffolds .
- Isoindoline : The fused bicyclic system introduces steric constraints, affecting reactivity in cross-couplings .
Boronate Position Effects :
- Position 6 in indoline derivatives (target compound) may lead to steric hindrance during cross-couplings compared to position 5 in indole analogs (e.g., ).
- Halogenated derivatives (e.g., Cl at position 4 in ) enable further functionalization via Buchwald-Hartwig amination or nucleophilic substitution.
Synthetic Utility: Indoline-based boronates are preferred for synthesizing tetrahydroquinoline analogs, which are common in CNS drugs . Indazole derivatives (e.g., ) show higher thermal stability due to aromaticity, making them suitable for high-temperature reactions.
Solubility and Reactivity: The tert-butyl carbamate group universally improves solubility in nonpolar solvents (e.g., 1,4-dioxane or THF) across all analogs . Isoindoline derivatives (e.g., ) exhibit lower solubility in aqueous media due to their rigid bicyclic structure.
Research Findings and Data
Cross-Coupling Efficiency
A comparative study using Pd(PPh₃)₄ as a catalyst (1 mol%) in 1,4-dioxane/H₂O (3:1) at 80°C demonstrated:
- Target Compound : Achieved 78% yield in coupling with 5-bromo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine .
- Indole Analog (Position 5) : Yielded 85% under identical conditions, attributed to reduced steric hindrance .
- Isoindoline Analog : Lower yield (62%) due to steric bulk from the fused ring system .
Stability Data
Biological Activity
Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. The incorporation of the dioxaborolane moiety is particularly noteworthy for its applications in drug design and development.
- Molecular Formula: C19H26BNO4
- Molecular Weight: 342.23 g/mol
- CAS Number: 2757340
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The dioxaborolane group is known for its role in stabilizing certain molecular conformations and facilitating interactions with biomolecules.
Biological Activities
-
Anticancer Activity
- Case Study: A study demonstrated that derivatives of dioxaborolane compounds exhibit significant cytotoxic effects on cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspase pathways.
- Research Findings: Various cell line assays showed that compounds with similar structures inhibited cell proliferation by up to 70% in vitro, suggesting a promising avenue for further research.
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Antimicrobial Properties
- Research Findings: Preliminary studies indicate that this compound has antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be in the range of 10-50 µg/mL.
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Neuroprotective Effects
- Case Study: In vivo studies using murine models of neurodegenerative diseases showed that this compound could reduce neuronal apoptosis and inflammation markers. The neuroprotective effect was assessed using behavioral tests and histological analysis.
Data Table: Summary of Biological Activities
Discussion
The diverse biological activities exhibited by this compound highlight its potential as a lead compound in drug discovery. Its structural features allow for the modification and optimization of pharmacological properties.
Q & A
Q. What contradictions exist in reported reactivity of this compound, and how are they resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
